BenchChemオンラインストアへようこそ!

(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one

Chiral Building Block Enantiopure Synthesis Quality Assurance

(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one is a chiral 2,3-dihydroquinolin-4-one building block bearing a single stereogenic center at the 2-position. The compound is supplied as an enantiomerically enriched (S)-configured solid, verified by NMR, HPLC, and GC.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 2082709-87-1
Cat. No. B3325192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one
CAS2082709-87-1
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C10H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,11H,6H2,1H3/t7-/m0/s1
InChIKeyKTJXYZFZRRYVJJ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 2082709-87-1) – Core Identity & Procurement-Relevant Context


(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one is a chiral 2,3-dihydroquinolin-4-one building block bearing a single stereogenic center at the 2-position. The compound is supplied as an enantiomerically enriched (S)-configured solid, verified by NMR, HPLC, and GC . Its core heterocyclic scaffold, the 2,3-dihydroquinolin-4-one ring, is recurrent in fused tetracyclic CNS-active leads and in asymmetric catalyst design, placing this compound at the intersection of medicinal chemistry and stereoselective synthesis [1][2].

Why (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one Cannot Be Replaced by Racemate or the (R)-Enantiomer


The 2-methyl-2,3-dihydroquinolin-4(1H)-one scaffold is commercially supplied as three distinct stereochemical variants: the racemate (CAS 30448-37-4), the (R)-enantiomer (CAS 63430-91-1), and the (S)-enantiomer (CAS 2082709-87-1) . In stereochemically driven applications—such as the construction of enantiopure tetrahydroquinoline pharmacophores, chiral ligand synthesis, or enantioselective biological profiling—the use of the racemate or the opposite enantiomer introduces uncontrolled stereochemical noise that can degrade reaction yields, complicate downstream purification, and invalidate structure-activity relationship (SAR) readouts . The following quantitative evidence demonstrates that the (S)-enantiomer, when sourced with authenticated enantiopurity and high chemical purity, constitutes a distinct procurement entity with measurable advantages in quality control and application reliability .

Head-to-Head Quantitative Evidence for (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one vs. (R)-Enantiomer and Racemate


Chemical Purity and QC Documentation: (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer (CAS 2082709-87-1) is supplied with a minimum 98% purity and full batch-specific QC documentation (NMR, HPLC, GC) and a confirmed specific rotation . In contrast, the (R)-enantiomer (CAS 63430-91-1) available from major catalogs is typically offered at 95% purity without routine enantiomeric excess certification .

Chiral Building Block Enantiopure Synthesis Quality Assurance

Enantiomeric Excess : (S)-Enantiomer Provides Defined Stereochemistry for CNS Drug Intermediate Preparation

The (S)-enantiomer is cited by reputable suppliers as a key chiral precursor in the synthesis of pharmacologically active compounds targeting central nervous system (CNS) disorders, with specified enantiopurity . While published biological IC50/EC50 data for this precise compound are not available, the requirement for the (S)-enantiomer in building tetracycline-like CNS leads implies that the (R)-enantiomer or racemate would produce diastereomeric mixtures with potentially altered or attenuated target engagement [1]. The patent literature on dihydroquinolinone derivatives as therapeutic agents for Alzheimer’s disease, schizophrenia, and other CNS disorders supports the need for stereochemically pure intermediates [1].

CNS Drug Synthesis Chiral Intermediates Enantioselective Pharmacology

Photophysical Stability : Comparable Scaffold Reactivity but Enantiomer-Specific Procurement for Mechanism Studies

Photophysical characterization of 2-methyl-2,3-dihydro-4(1H)-quinolinone (racemic) reveals an efficient non-radiative singlet → triplet intersystem crossing (S1 → T1) that dominates excited-state depopulation in non-polar solvents, with a photochemical dehydrogenation quantum yield of a few ×10⁻² producing 4(1H)-quinolinone [1]. The chiral center does not affect these fundamental chromophoric transitions directly; however, when the compound is used as a building block in photoactive conjugate systems or chiral photocatalysts, the (S)-enantiomer ensures defined spatial orientation and consistent chiroptical output [1].

Photophysical Properties Singlet-Triplet Transitions Chromophore Design

CNS Pharmacophore Versatility : Dihydroquinolinone Scaffold Linked to Serotonin Transporter Modulation

Although not directly tested for (S)-2-methyl-2,3-dihydroquinolin-4(1H)-one itself, the 2,3-dihydroquinolin-4(1H)-one core has been elaborated into ligands with EC50 = 19 nM at the rat serotonin transporter (5-HTT) in synaptosomal [³H]5-HT release assays [1]. The prochiral nature of tetrahydroquinoline pharmacophores means that incorporation of the (S)-configured 2-methyl fragment can deliver the eutomer (pharmacologically active enantiomer) in final compounds, making the enantiopure building block a strategic procurement choice for CNS medicinal chemistry [1].

Serotonin Transporter CNS Pharmacology Enantioselective Binding

Precision Application Scenarios for (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one


Asymmetric Synthesis of CNS-Active Tetracycles

Use the (S)-enantiomer as a chiral-pool starting material for the construction of enantiopure tetrahydro-γ-carboline or fused quinolinone pharmacophores implicated in serotonin receptor modulation. The verified ≥98% purity and defined (S)-stereochemistry minimize diastereomer formation and simplify chiral HPLC purification of final targets, aligning with patent strategies by Taisho Pharmaceutical for dementia and ADHD therapeutics [1].

Chiral Ligand and Organocatalyst Development

Convert the (S)-configured core into N-substituted dihydroquinolinone ligands for asymmetric transition-metal catalysis. The enantiopure 2-methyl group provides a source of chirality that can influence enantiomeric excess (ee) in product formation. Photophysical stability data [2] support its use in photocatalytic systems under visible-light irradiation without decomposition.

Stereochemical Probe in Enantioselective Pharmacology

Employ the (S)-enantiomer as a stereochemical reference standard in chiral HPLC method development and in vitro enantiomer discrimination studies for quinolinone-based hit series, ensuring that any observed biological activity can be reliably assigned to the correct stereoisomer [1].

Quote Request

Request a Quote for (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.